REACTION_CXSMILES
|
[Cl-].[Ca+2].[Cl-].[BH4-].[Na+].[Br:6][C:7]1[CH:16]=[C:15]([C:17](OC)=[O:18])[CH:14]=[CH:13][C:8]=1[C:9](OC)=[O:10].Cl>C(O)C>[Br:6][C:7]1[CH:16]=[C:15]([CH2:17][OH:18])[CH:14]=[CH:13][C:8]=1[CH2:9][OH:10] |f:0.1.2,3.4|
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Name
|
|
Quantity
|
14.55 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Quantity
|
6.61 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
11.94 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)OC)C=CC(=C1)C(=O)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After the mixture was stirred at the same temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for 40 minutes
|
Duration
|
40 min
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic layer was washed with a saturated aqueous solution of sodium chloride
|
Type
|
CONCENTRATION
|
Details
|
The extract was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
a solid residue was obtained
|
Type
|
WASH
|
Details
|
The residue was washed with a small amount of ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC(=C1)CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.98 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |